4-Borono-3,5-dimethylbenzoic acid

Description

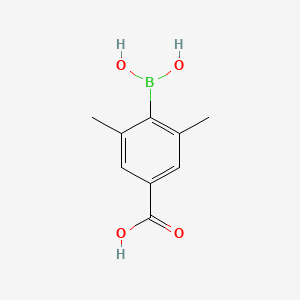

4-Borono-3,5-dimethylbenzoic acid is a boronic acid derivative of benzoic acid featuring a borono (-B(OH)₂) group at the para position (C4) and methyl (-CH₃) groups at the meta positions (C3 and C5). Boronic acids are widely used in organic synthesis, pharmaceuticals, and materials science due to their unique reactivity, particularly in Suzuki-Miyaura cross-coupling reactions .

Properties

Molecular Formula |

C9H11BO4 |

|---|---|

Molecular Weight |

193.99 g/mol |

IUPAC Name |

4-borono-3,5-dimethylbenzoic acid |

InChI |

InChI=1S/C9H11BO4/c1-5-3-7(9(11)12)4-6(2)8(5)10(13)14/h3-4,13-14H,1-2H3,(H,11,12) |

InChI Key |

MHJRQSXGDJLARH-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=C(C=C(C=C1C)C(=O)O)C)(O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

3-Borono-4-methylbenzoic Acid

- Molecular Formula : C₈H₉BO₄

- Molecular Weight : 179.97 g/mol .

- Key Differences: Substituent positions: The borono group is at C3, and a methyl group is at C4, contrasting with the target compound’s C4 borono and C3/C5 methyl groups. Safety: Classified as an R&D compound with incompletely characterized toxicity. Requires handling by trained professionals . Applications: Likely used in medicinal chemistry or materials research, similar to other boronic acids .

4-(Ethoxycarbonyl)phenylboronic Acid

- Molecular Formula : C₉H₁₁BO₄

- Molecular Weight : 194.0 g/mol .

- Key Differences: Contains an ethoxycarbonyl (-COOEt) group at C4 instead of a borono group. Reactivity: The ester group may reduce acidity compared to carboxylic acids but enhances solubility in organic solvents. Safety: Immediate eye and skin flushing are required upon exposure .

4-Hydroxy-3,5-dimethylbenzoic Acid

- Molecular Formula : C₉H₁₀O₃

- Molecular Weight : 166.17 g/mol .

- Physical Properties : Melting point 222–226°C; commercially available (>97% purity) from Kanto Reagents .

- Key Differences: Replaces the borono group with a hydroxyl (-OH) group, altering hydrogen-bonding capacity and acidity. Applications: Used as a synthetic intermediate in pharmaceuticals and fine chemicals .

3,5-Dimethylbenzoic Acid-d9 (Deuterated Analog)

- Deuterated analogs are critical in tracer studies to monitor environmental or metabolic processes .

Data Table: Comparative Properties of Structural Analogs

Research Findings and Insights

- Synthetic Challenges: The synthesis of borono-substituted benzoic acids often involves halogenated precursors or direct borylation reactions. For example, tetrafluoro-4-hydroxybenzoic acid derivatives are synthesized via fluorination of phenolic precursors .

- Safety and Handling: Boronic acids like 3-Borono-4-methylbenzoic acid require stringent safety protocols due to incomplete toxicity data, emphasizing the need for professional handling .

- Boronic acids exhibit pH-dependent solubility, with improved aqueous solubility under basic conditions due to deprotonation of the -B(OH)₂ group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.